molecular formula C19H16N4OS B2414148 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172419-54-3

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2414148
CAS No.: 1172419-54-3
M. Wt: 348.42
InChI Key: HBEVCEUUDZEUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a novel hybrid compound designed for pharmaceutical research, integrating a benzothiazole scaffold with a pyrazole-carboxamide moiety. The benzothiazole core is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities. This scaffold is a key structural component in several approved drugs and investigational compounds, demonstrating potent effects in areas such as oncology, neurodegenerative diseases, and anti-infective therapy . Its versatility allows for interaction with a wide array of biological targets, including various kinases and enzymes . The pyrazole ring, on the other hand, is another significant heterocycle with established anti-inflammatory properties, found in several non-steroidal anti-inflammatory drugs (NSAIDs) . The strategic fusion of these two pharmacophores into a single molecule is a common approach in drug discovery to create multi-targeting agents or to enhance potency, particularly for complex disease pathways involving inflammation and oxidative stress . This makes this compound a compelling candidate for investigative studies in fields like inflammatory disorders, cancer research, and neuropharmacology. Researchers can utilize this compound to probe its mechanism of action, which may involve the modulation of pro-inflammatory cytokine expression or the inhibition of key signaling pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-2-23-11-10-16(22-23)18(24)20-14-7-5-6-13(12-14)19-21-15-8-3-4-9-17(15)25-19/h3-12H,2H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEVCEUUDZEUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium catalysts and appropriate ligands.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting hydrazine with an α,β-unsaturated carbonyl compound under basic conditions.

    Final Coupling: The final step is the coupling of the benzothiazole-phenyl derivative with the pyrazole ring. This is typically achieved through an amide bond formation using coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S. Its structure features a benzo[d]thiazole moiety linked to a phenyl group and a pyrazole ring, which contributes to its diverse pharmacological properties.

Biological Activities

Numerous studies have investigated the biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) .
  • Antimicrobial Properties : The presence of the pyrazole and thiazole rings suggests potential antimicrobial activity. Compounds in this class have been explored for their efficacy against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Studies have also suggested that derivatives containing the benzo[d]thiazole structure may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of a benzo[d]thiazole derivative with an appropriate phenyl-substituted pyrazole precursor.
  • Functional Group Modifications : Subsequent reactions may involve the introduction of carboxamide functionalities through acylation or amidation processes .

Case Study 1: Anticancer Mechanism

A study published in ChemBioChem demonstrated that a structurally similar compound induced apoptosis in Hep G2 liver cancer cells via ROS-mediated pathways. This finding underscores the potential of pyrazole-thiazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure FeaturesObserved EffectsReferences
AnticancerPyrazole and thiazole ringsInduction of apoptosis in cancer cells
AntimicrobialSubstituted phenyl groupsInhibition of bacterial growth
Anti-inflammatoryBenzothiazole derivativesReduction in inflammation markers

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell proliferation.

    Pathways Involved: It affects pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxamide are structurally related.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combined structural features of benzothiazole, phenyl, and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a pyrazole core substituted with a benzo[d]thiazole moiety and an ethyl group, which may enhance its pharmacological properties. The structural formula can be represented as follows:

C16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}

Anticancer Properties

Research has indicated that derivatives of pyrazole, including the compound , exhibit potent anticancer activities. For instance, studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
DPB-5HepG2<10ROS-mediated apoptosis
13Jurkat<5Bcl-2 inhibition
35aHT-29<15Caspase activation

The anticancer activity of this compound is primarily attributed to its ability to induce reactive oxygen species (ROS) accumulation in malignant cells. This leads to mitochondrial membrane potential (MMP) disruption and subsequent activation of caspases, culminating in apoptosis . Notably, the compound was found to be more cytotoxic towards cancer cells than normal cells, highlighting its potential for selective targeting in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. A series of compounds derived from pyrazole were evaluated for their anti-inflammatory activity, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

CompoundIC50 (μg/mL)Standard DrugStandard IC50 (μg/mL)
136a60.56Diclofenac54.65
137b57.24--

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Hepatoma Cells : A study demonstrated that the compound induced significant apoptosis in HepG2 cells through a ROS-mediated pathway, suggesting its potential use in liver cancer treatment .
  • In Vivo Studies : In vivo assessments have shown that pyrazole derivatives can effectively reduce tumor size in xenograft models, indicating their therapeutic potential beyond in vitro studies .

Q & A

Basic: What synthetic methodologies are recommended for N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a benzo[d]thiazole-2-amine derivative with a functionalized pyrazole-carboxylic acid precursor. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Heterocyclic assembly : Cyclization reactions for pyrazole and benzothiazole moieties, often requiring catalysts such as triethylamine .
  • Optimization : Reaction yields (typically 70–85%) can be improved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H NMR spectroscopy are critical for tracking reaction progress and purity .

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP hybrid functional) can model:

  • HOMO-LUMO gaps : To estimate charge-transfer capabilities and redox behavior .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction .
  • Thermochemical data : Atomization energies and ionization potentials (average deviation <3 kcal/mol) validate experimental thermochemistry .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • 1^1H/13^{13}C NMR : Confirm substituent positions and amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS with <2 ppm error) .
  • X-ray crystallography : Resolve 3D conformation for polymorph analysis (if single crystals are obtainable) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazole-pyrazole hybrids?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. ATP luminescence) .
  • Structural analogs : Subtle modifications (e.g., chloro vs. methoxy substituents) alter pharmacokinetics and target binding .
  • Dose-response relationships : Use standardized IC50_{50} protocols and replicate studies across labs .
  • Mechanistic studies : Combine transcriptomics and proteomics to validate target engagement (e.g., CDK7 inhibition) .

Advanced: What molecular docking strategies elucidate interactions with therapeutic targets like CDK7?

Answer:

  • Protein preparation : Retrieve CDK7 structures (PDB: 2VV) and optimize with molecular dynamics (MD) simulations .
  • Ligand parameterization : Assign partial charges using AM1-BCC or DFT-optimized geometries .
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains to model binding poses .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50_{50} values from kinase assays .

Basic: What are the key considerations for designing stability studies of this compound?

Answer:

  • Degradation pathways : Monitor hydrolysis (amide bond stability at pH 2–9) and photodegradation under UV light .
  • Analytical methods : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products .
  • Storage conditions : Assess stability at -20°C (lyophilized) vs. 4°C (solution in DMSO) over 6–12 months .

Advanced: How can QSAR models guide the optimization of this compound’s bioactivity?

Answer:

  • Descriptor selection : Include logP, molar refractivity, and topological polar surface area (TPSA) .
  • Training datasets : Use IC50_{50} values from analogs (e.g., thiophene vs. furan substituents) .
  • Validation : Apply leave-one-out cross-validation (R2^2 > 0.7) and external test sets .
  • Synthetic prioritization : Rank derivatives by predicted activity and synthetic feasibility .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

  • Cell viability : MTT assay in cancer cell lines (e.g., A549, HepG2) with 48–72 hr exposure .
  • Apoptosis : Annexin V/PI staining via flow cytometry .
  • Cell cycle analysis : PI staining to detect G1/S or G2/M arrest .
  • Selectivity : Compare IC50_{50} values in non-cancerous cell lines (e.g., HEK293) .

Advanced: How do solvent effects influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance Pd catalyst stability but may reduce coupling efficiency due to viscosity .
  • Base selection : K2_2CO3_3 in THF improves aryl boronic acid activation vs. Cs2_2CO3_3 in dioxane .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hr) and improve yields by 10–15% .

Advanced: What computational tools analyze supramolecular interactions in cocrystals of this compound?

Answer:

  • Hirshfeld surface analysis : Map close contacts (e.g., C-H···O/N interactions) using CrystalExplorer .
  • DFT-D3 corrections : Account for dispersion forces in lattice energy calculations .
  • Powder XRD : Compare simulated and experimental patterns to validate cocrystal formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.